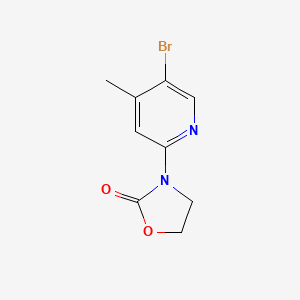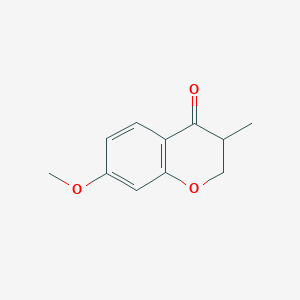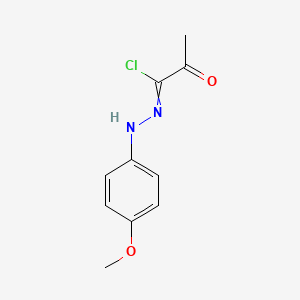
Hexane, 1-bromo-6-(2-propyn-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is an organic compound with the molecular formula C9H15BrO It is a brominated alkyl ether, characterized by the presence of a bromine atom attached to a hexane chain, which is further connected to a propynyl group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- can be synthesized through a multi-step process involving the following key steps:
Alkylation Reaction: The initial step involves the reaction of 6-bromohexanol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Hexane, 1-bromo-6-(2-propyn-1-yloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The propynyl group can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Aplicaciones Científicas De Investigación
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and probes for biological studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexane, 1-bromo-6-(2-propyn-1-yloxy)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-heteroatom bonds. The propynyl group can participate in cycloaddition reactions, forming various cyclic structures. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(prop-2-yn-1-yloxy)hexane: This compound has two propynyl groups attached to a hexane chain, making it more reactive in cycloaddition reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a benzene ring instead of a hexane chain, affecting its reactivity and applications.
Uniqueness
Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is unique due to its specific combination of a bromine atom, a hexane chain, and a propynyl group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Número CAS |
102294-00-8 |
|---|---|
Fórmula molecular |
C9H15BrO |
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
1-bromo-6-prop-2-ynoxyhexane |
InChI |
InChI=1S/C9H15BrO/c1-2-8-11-9-6-4-3-5-7-10/h1H,3-9H2 |
Clave InChI |
YGROVCQXORGMMC-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole-2,3-dione](/img/structure/B8657555.png)










![5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline](/img/structure/B8657616.png)

![1-Methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8657623.png)
